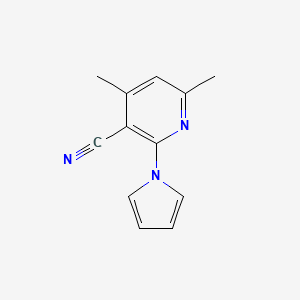

4,6-Diméthyl-2-(1H-pyrrol-1-yl)nicotinonitrile

Vue d'ensemble

Description

Synthesis Analysis

In a study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared . These new heterocycles underwent thorough characterization and evaluation for antibacterial activity .Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is represented by the linear formula C10 H11 N3 . The InChI Code for this compound is 1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 .Chemical Reactions Analysis

The compound has been used in the synthesis of new heterocycles . Some of these synthesized molecules underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .Applications De Recherche Scientifique

Agents antibactériens et antituberculeux

Des études récentes ont synthétisé de nouveaux dérivés de composés pyrrol-1-yl, notamment le 4,6-Diméthyl-2-(1H-pyrrol-1-yl)nicotinonitrile, qui ont montré des activités antibactériennes et antituberculeuses prometteuses . Ces composés ont été testés pour leur inhibition in vitro d'enzymes bactériennes critiques telles que la réductase d'énoyl ACP et la DHFR, essentielles à la croissance et à la réplication bactériennes. Les études de docking moléculaire suggèrent que ces composés peuvent se lier efficacement aux sites actifs de ces enzymes, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques contre les infections bactériennes.

Recherche pharmacologique

En pharmacologie, la fraction pyrrol-1-yl est souvent explorée pour ses propriétés thérapeutiques potentielles. Des composés comme le this compound peuvent être étudiés pour leur pharmacocinétique, y compris les études d'absorption, de distribution, de métabolisme, d'excrétion et de toxicité (ADMET). Ces études sont cruciales pour comprendre comment un composé se comporte dans un système biologique et son aptitude à devenir un candidat médicament .

Applications biochimiques

En biochimie, de tels composés sont utilisés pour étudier les interactions enzymatiques et les mécanismes d'action. Par exemple, les études de docking moléculaire mentionnées précédemment fournissent des informations sur la manière dont ces molécules pourraient inhiber les enzymes qui sont des cibles pour la thérapie antibiotique. Cela peut conduire à la découverte de nouvelles voies biochimiques et de cibles pour le développement de médicaments .

Chimie analytique

En chimie analytique, des composés comme le this compound peuvent servir d'étalons ou de réactifs dans divers tests chimiques. Ils peuvent être utilisés pour calibrer des instruments ou comme composé de référence en spectrométrie de masse pour identifier et quantifier d'autres substances .

Science des matériaux

Bien que des applications directes en science des matériaux ne soient pas explicitement mentionnées pour ce composé spécifique, les dérivés de pyrrol-1-yl sont souvent utilisés dans la synthèse de nouveaux matériaux. Ils peuvent contribuer au développement de semi-conducteurs organiques, de polymères conducteurs ou de ligands dans des réseaux métallo-organiques (MOF) .

Science de l'environnement

Les propriétés antibactériennes de ces composés peuvent être exploitées en science de l'environnement pour développer des biocides ou des revêtements antimicrobiens qui aident à contrôler la croissance bactérienne sur les surfaces ou dans les procédés de traitement de l'eau .

Production d'anticorps monoclonaux

Un composé apparenté a été trouvé pour augmenter la production d'anticorps monoclonaux dans les cultures cellulaires, ce qui constitue une application importante en biotechnologie et en fabrication pharmaceutique. Cela suggère que le this compound pourrait également être étudié pour des applications similaires .

Développement de composés thérapeutiques

Des composés contenant le groupe pyrrol-1-yl ont été développés comme agents thérapeutiques antituberculeux. Leur capacité à stimuler la production d'anticorps dans les cultures cellulaires les rend précieux dans le développement de nouvelles thérapies .

Mécanisme D'action

Target of Action

The primary targets of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile are the enzymes Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP Reductase is a key enzyme in fatty acid synthesis.

Mode of Action

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile interacts with its targets by binding to the active sites of DHFR and Enoyl ACP Reductase . This binding inhibits the activity of these enzymes, leading to disruption in the synthesis of nucleic acids and fatty acids, respectively.

Biochemical Pathways

The inhibition of DHFR and Enoyl ACP Reductase affects multiple biochemical pathways. The disruption of DHFR activity impacts the folate pathway, leading to a decrease in the synthesis of nucleic acids. The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential cellular components .

Result of Action

The molecular and cellular effects of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects are likely due to the disruption of nucleic acid and fatty acid synthesis.

Action Environment

The action, efficacy, and stability of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can be influenced by various environmental factors. For instance, in cell culture experiments, the compound’s effects were observed under conditions of 37.0 ̊C in 5% CO2-enriched air . .

Analyse Biochimique

Biochemical Properties

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions at the enzyme’s active site. The inhibition of these enzymes can lead to disruptions in essential metabolic pathways, making 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile a potential candidate for antimicrobial and anticancer therapies.

Cellular Effects

The effects of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile on various types of cells and cellular processes have been extensively studied. This compound has been found to suppress cell growth and increase cell-specific glucose uptake rates . Additionally, it enhances the production of intracellular adenosine triphosphate, which is crucial for cellular energy metabolism. 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses to metabolic stress and energy production.

Molecular Mechanism

The molecular mechanism of action of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile involves its binding interactions with specific biomolecules and enzymes. This compound exerts its effects by forming hydrogen bonds and hydrophobic interactions with the active sites of target enzymes, leading to their inhibition . The inhibition of dihydrofolate reductase and enoyl-acyl carrier protein reductase disrupts essential metabolic pathways, resulting in reduced cell proliferation and increased cell death. Additionally, 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can modulate gene expression by affecting transcription factors and signaling molecules involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to reduced cell proliferation and tumor growth . At higher doses, 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can cause adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxic side effects.

Metabolic Pathways

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is involved in several metabolic pathways, primarily through its interactions with enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions disrupt the normal metabolic flux, leading to altered levels of key metabolites and reduced cellular proliferation. The compound’s effects on metabolic pathways make it a potential candidate for targeting metabolic disorders and cancer.

Transport and Distribution

The transport and distribution of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile within tissues can affect its therapeutic efficacy and potential side effects, making it essential to understand its transport mechanisms for effective drug delivery.

Subcellular Localization

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

4,6-dimethyl-2-pyrrol-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURUFUYSOWROIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

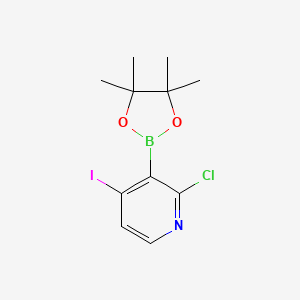

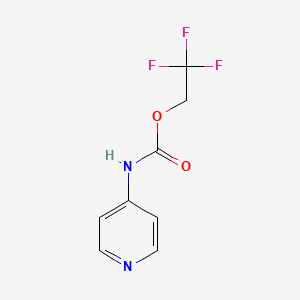

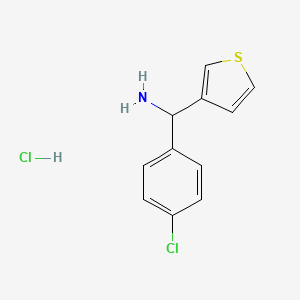

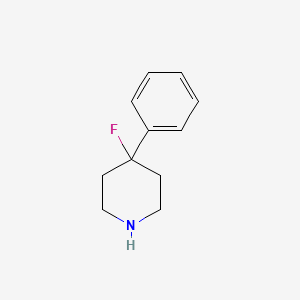

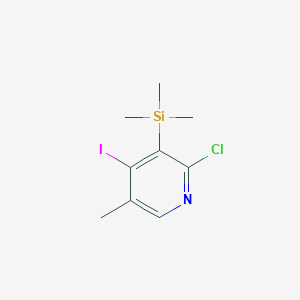

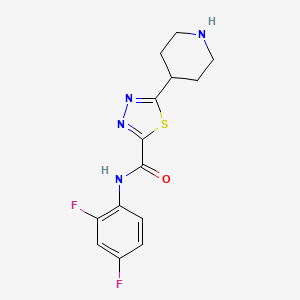

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)

![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)

![3-[3-(Piperidin-1-yl)propoxy]propan-1-ol](/img/structure/B1463385.png)

![3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463389.png)

![3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1463390.png)